(But-3-en-2-yl)[(3-methyloxetan-3-yl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(But-3-en-2-yl)[(3-methyloxetan-3-yl)methyl]amine is a chemical compound with the molecular formula C9H17NO. It is used primarily in industrial and scientific research applications. This compound is characterized by its unique structure, which includes a butenyl group and a methyloxetanyl group attached to an amine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (But-3-en-2-yl)[(3-methyloxetan-3-yl)methyl]amine typically involves the reaction of but-3-en-2-ylamine with 3-methyloxetan-3-ylmethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(But-3-en-2-yl)[(3-methyloxetan-3-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: The major products include corresponding oxides or alcohols.
Reduction: The major products are typically the corresponding amines or hydrocarbons.
Substitution: The major products are substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
(But-3-en-2-yl)[(3-methyloxetan-3-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (But-3-en-2-yl)[(3-methyloxetan-3-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(But-3-en-2-yl)[(3-methyloxetan-3-yl)methyl]amine: Unique due to its specific structural features.
Butanoic acid, 3-methyl-, 3-methyl-3-butenyl ester: Similar in having a butenyl group but differs in functional groups and applications.
3-Buten-2-ol, 2-methyl-: Shares the butenyl group but has different chemical properties and uses.
Uniqueness
This compound stands out due to its combination of a butenyl group and a methyloxetanyl group attached to an amine
Eigenschaften
Molekularformel |
C9H17NO |
---|---|
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
N-[(3-methyloxetan-3-yl)methyl]but-3-en-2-amine |
InChI |
InChI=1S/C9H17NO/c1-4-8(2)10-5-9(3)6-11-7-9/h4,8,10H,1,5-7H2,2-3H3 |
InChI-Schlüssel |
VUZWXXRXWOBIPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=C)NCC1(COC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.